molecular formula C8H5BrN2 B095205 5-Bromo-1,7-naphthyridine CAS No. 17965-76-3

5-Bromo-1,7-naphthyridine

Cat. No. B095205
CAS RN: 17965-76-3
M. Wt: 209.04 g/mol
InChI Key: WNFILKMJRFZJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various naphthyridine derivatives has been explored through different chemical reactions. For instance, the synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines was achieved using a copper bromide catalyzed intramolecular [4 + 2] hetero-Diels-Alder reaction, which was followed by air oxidation to yield the products in high yields . Similarly, 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs were synthesized through chemical modification of pyridine derivatives and a condensation process involving 1-benzyl-4-piperidinone with 3-amino-enones . Additionally, the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine was described via reductive amination of Schiff's bases .

Molecular Structure Analysis

The molecular structures of naphthyridine derivatives have been characterized using various techniques. X-ray diffraction analysis was used to characterize the crystal structures of proton-transfer complexes assembled from 5,7-dimethyl-1,8-naphthyridine-2-amine with different carboxylic acids, revealing the presence of hydrogen bonding interactions that contribute to the 3D framework structure of these complexes .

Chemical Reactions Analysis

Naphthyridine derivatives have been shown to undergo various chemical reactions. Benzo[c][2,7]naphthyridines with electron-withdrawing substituents were subjected to regioselective homolytic substitutions, leading to the formation of 5,6-dihydro derivatives and, upon rearomatization, 4,5-disubstituted benzo[c][2,7]naphthyridines . The bromination of thieno[c]fused 1,5-naphthyridines and their 5-N-oxides was also studied, with regioselective bromination observed in some cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and the substituents present. For example, the crystalline forms of the proton-transfer complexes mentioned earlier displayed different melting points and were characterized by IR and elemental analysis, indicating the influence of noncovalent interactions on their physical properties .

Relevant Case Studies

Several naphthyridine derivatives have shown significant biological activity. A series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines demonstrated notable antimalarial activity, with some compounds effecting apparent cures in a mouse model of malaria . These findings highlight the potential of naphthyridine derivatives as therapeutic agents and warrant further investigation into their medicinal applications.

Scientific Research Applications

  • Synthesis Techniques : A new synthesis of 5-bromo-1,7-naphthyridine using 8-amino-1,7-naphthyridine as the starting material has been described, showcasing its potential for further chemical modifications (Woźniak & Plas, 1978).

  • Bromination Studies : Research on the bromination of various naphthyridine derivatives, including 5-bromo-1,7-naphthyridine, provides insights into their chemical behavior and potential applications in synthesis (Malm, Börnfeldt, & Gronowitz, 1994).

  • Chemical Properties and Reactions : Studies on the reaction of 3‐bromo(chloro)‐1,7‐naphthyridine with potassium amide in liquid ammonia have contributed to understanding its reactivity and potential for creating derivatives (Plas, Woźniak, & Veldhuizen, 2010).

  • Potential in Antimalarial Drugs : N4-Substituted 7-Bromo-1,5-naphthyridin-4-amines, derived from 5-bromo-1,7-naphthyridine, have shown significant antimalarial activity, indicating its potential in pharmaceutical applications (Barlin & Tan, 1985).

  • Pharmacological Potential : Studies on substituted 1,5-naphthyridines have explored their effects on H+,K+-ATPase activity, highlighting the potential of 5-bromo-1,7-naphthyridine derivatives in medicinal chemistry (Björk, Hörnfeldt, Gronowitz, & Edvardsson, 1996).

  • Bronchodilator Research : Research into 5-substituted 1,2-dihydrofuro[3,2-f][1,7]naphthyridines, related to 5-bromo-1,7-naphthyridine, has been conducted to develop new bronchodilators (Okuda, Matsushita, Hirota, & Sasaki, 2012).

  • Phosphodiesterase Inhibitors : Transformation of 5-bromo-1,7-naphthyridine derivatives has resulted in compounds with increased inhibitory potency for cAMP phosphodiesterase (PDE) III, suggesting potential therapeutic applications (Singh et al., 1995).

Safety And Hazards

Safety data indicates that one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 5-Bromo-1,7-naphthyridine .

Future Directions

Naphthyridines, including 5-Bromo-1,7-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .

properties

IUPAC Name

5-bromo-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFILKMJRFZJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50488374
Record name 5-Bromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,7-naphthyridine

CAS RN

17965-76-3
Record name 5-Bromo-1,7-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,7-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,7-naphthyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,7-naphthyridine
Reactant of Route 3
5-Bromo-1,7-naphthyridine
Reactant of Route 4
5-Bromo-1,7-naphthyridine
Reactant of Route 5
5-Bromo-1,7-naphthyridine
Reactant of Route 6
5-Bromo-1,7-naphthyridine

Citations

For This Compound
8
Citations
M Woźaniak, HC van der Plas - Journal of heterocyclic …, 1978 - Wiley Online Library
A new synthesis of 5‐chloro‐ and 5‐bromo‐1,7‐naphthyridine, using 8‐amino‐1,7‐naphthyridine as starting material is described. On amination with potassium amide in liquid …
Number of citations: 13 onlinelibrary.wiley.com
WW Paudler, TJ Kress - The Journal of Organic Chemistry, 1968 - ACS Publications
The bromination and amination of the l, X-naphthyridines are reported. The bromination of 1, 5-naphthyridine gave the 3-bromo-and the 3, 7-dibromo-1, 5-naphthyridine. The 3-bromo-, 8…
Number of citations: 64 pubs.acs.org
HC Van Der Plas, M Woźniak… - Advances in Heterocyclic …, 1983 - Elsevier
Publisher Summary This chapter summarizes the reactions that naphthyridines can undergo with KNH 2 /NH 3 . Naphthyridines are heterocyclic systems consisting of two fused …
Number of citations: 37 www.sciencedirect.com
CL Coon, ME Hill, DL Ross - The Journal of Organic Chemistry, 1968 - ACS Publications
A general synthetic procedurehas been found for the preparation of previously unreported nitroaromatic difluoramines. Nitroaromatic monoamines, such as picramide and its analogs, …
Number of citations: 21 pubs.acs.org
AV Gulevskaya, AF Pozharskii - Metal Free CH Functionalization of …, 2014 - Springer
Abstract The review surveys the data on amination of electron-deficient aromatic heterocycles by using the methodology of nucleophilic substitution of hydrogen (S N H ). The recent …
Number of citations: 25 link.springer.com
CK Mcgill, A Rappa - Advances in heterocyclic chemistry, 1988 - Elsevier
Publisher Summary The Chichibabin reaction may be defined as the nucleophilic displacement by an amino group of a hydride ion attache3 to a ring carbon of an aromatic nitrogen …
Number of citations: 127 www.sciencedirect.com
AV Gulevskaya, AF Pozharskii - Advances in Heterocyclic Chemistry, 2007 - Elsevier
Publisher Summary S N H methodology finds significant use in organic synthesis. A major advantage of this methodology is that it eliminates the necessity of first introducing a good …
Number of citations: 52 www.sciencedirect.com
X Ma, Y Jiang - The Journal of Organic Chemistry, 2023 - ACS Publications
We describe the first general transition-metal-free synthesis of gem-diboromethyl-substituted bicyclo[1.1.1]pentane (BCP) and other related C(sp 3 )-rich carbocyclic benzene …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.